molecular formula C6H9Cl3N2 B1456521 3-Chloro-benzene-1,2-diamine dihydrochloride CAS No. 59497-19-7

3-Chloro-benzene-1,2-diamine dihydrochloride

Cat. No. B1456521
CAS RN: 59497-19-7
M. Wt: 215.5 g/mol
InChI Key: KWFXRLXRNYSJDB-UHFFFAOYSA-N
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Description

3-Chloro-benzene-1,2-diamine dihydrochloride is an aromatic diamine compound with the CAS Number: 59497-19-7 . It has a molecular weight of 215.51 and its IUPAC name is 3-chlorobenzene-1,2-diamine dihydrochloride . It appears as a light red solid .


Molecular Structure Analysis

The Inchi Code for 3-Chloro-benzene-1,2-diamine dihydrochloride is 1S/C6H7ClN2.2ClH/c7-4-2-1-3-5 (8)6 (4)9;;/h1-3H,8-9H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-benzene-1,2-diamine dihydrochloride is a light red solid . Its molecular weight is 215.51 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Fluorescent Receptor for Metal Ion Detection

The structural analog of 3-Chloro-benzene-1,2-diamine, when combined with other compounds, has been employed in the development of a fluorescent receptor capable of dual Ni2+ and Cu2+ ion detection. This chemosensor utilizes the fluorescence-quenching capabilities of the benzene-1,2-diamine structure for sensitive and selective multianalyte detection, with potential applications in environmental monitoring and health safety (Pawar et al., 2015).

Advanced Polymeric Materials

Derivatives of 3-Chloro-benzene-1,2-diamine have been utilized in the synthesis of organosoluble and thermally stable polyimides, showcasing high thermal stability and good solubility in common organic solvents. These polymers form part of advanced materials with applications in electronics, aerospace, and as coatings, offering enhanced mechanical and thermal properties (Liu et al., 2005).

Antibacterial and Antifungal Agents

Compounds derived from benzene-1,2-diamine, similar to 3-Chloro-benzene-1,2-diamine, have shown significant potential as bases for antibacterial and antifungal agents. These compounds, when complexed with metals, exhibit increased biological activity against various microbial species, suggesting their utility in developing new antimicrobial therapies (Khalid et al., 2020).

Asymmetric Synthesis and Catalysis

Research into the reaction of aromatic dialdehydes with enantiopure 1,2-diamines has provided a route to enantiopure tricyclic amidines. This method, involving compounds structurally related to 3-Chloro-benzene-1,2-diamine, facilitates the synthesis of complex organic molecules with potential pharmaceutical applications, demonstrating the role of these diamines in asymmetric synthesis and catalysis (Braddock et al., 2010).

properties

IUPAC Name

3-chlorobenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFXRLXRNYSJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-benzene-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-benzene-1,2-diamine dihydrochloride
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3-Chloro-benzene-1,2-diamine dihydrochloride
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3-Chloro-benzene-1,2-diamine dihydrochloride
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Reactant of Route 6
3-Chloro-benzene-1,2-diamine dihydrochloride

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